molecular formula C10H13NO2 B1275864 4-(3-aminophenyl)butanoic Acid CAS No. 161466-30-4

4-(3-aminophenyl)butanoic Acid

Cat. No. B1275864
M. Wt: 179.22 g/mol
InChI Key: WJWRZQCZBPZJTE-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)butanoic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This structure is pivotal in the field of medicinal chemistry due to its potential in creating new therapeutic agents.

Synthesis Analysis

The synthesis of 4-(3-Aminophenyl)butanoic acid derivatives has been explored in several studies. One method involves the reduction of nitro groups, carbonyl reduction, cyclization, and ring-opening reactions to yield 4-(3-Amino-2-carboxy phenyl) butanoic acid, which is noted for its low cost and suitability for industrial-scale production . Another approach describes the stereoselective synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, highlighting its high enantiomeric purity and utility as a building block for aromatic peptide nucleic acid oligomers .

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been studied using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Computational methods such as Hartree–Fock and B3LYP were employed to determine molecular electronic energy, geometrical structure, and vibrational spectra. The analysis revealed the presence of intramolecular charge transfer within the molecule, which is significant for understanding the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of 4-(3-Aminophenyl)butanoic acid derivatives can be inferred from the synthesis of inhibitors for enzymes like thymidylate synthases and aminopeptidases. These reactions typically involve the formation of peptide bonds and the incorporation of the amino acid into larger molecules, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Aminophenyl)butanoic acid derivatives can be deduced from their molecular structure analysis. The presence of amino and carboxylic acid functional groups suggests that these compounds are likely to exhibit both acidic and basic properties, which can lead to the formation of salts and zwitterions. The vibrational spectroscopy data provides insights into the compound's stability and potential energy distribution, which are crucial for predicting its behavior in different environments .

Scientific Research Applications

Synthesis of Novel Compounds

4-(3-Aminophenyl)butanoic acid serves as a key intermediate in synthesizing new inhibitors for thymidylate syntheses, a crucial target in cancer treatment. Its synthesis from 3-(3-nitro benzoyl) propionate ether demonstrates low cost and mild reaction conditions, making it suitable for industrial-scale production (Yuan Guo-qing, 2013).

Antimicrobial and Antifungal Applications

Certain derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid exhibit significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Moreover, these compounds show notable antifungal properties against Candida tenuis and Aspergillus niger, highlighting their potential in antimicrobial therapies (Kristina Mickevičienė et al., 2015).

Pharmacological and Bioreductive Processes

The compound 4-{p-[bis-(2-chloroethyl)amino]phenyl}butanoic acid N-oxide, an N-oxide of the anti-cancer drug chlorambucil, has been synthesized. It, along with other derivatives, has potential as pro-drugs activated by bioreductive processes, demonstrating its relevance in cancer pharmacology (J. Mann & L. Shervington, 1991).

Neuropharmacology

4-(4′-Azidobenzoimidylamino)butanoic acid (ABBA) has been identified as a potent inhibitor of rat brain synaptosomal [3H]γ-aminobutyric acid uptake, indicating its potential as a GABA mimetic in neuropharmacological applications (G. Tunnicliff & T. T. Ngo, 1982).

Synthesis of Indolizidines

The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) has been utilized to prepare pivotal intermediates for novel syntheses of indolizidines. These compounds have diverse alkyl substituents at various positions, indicating their potential in synthesizing complex organic molecules (J. Kiddle, D. Green, & C. Thompson, 1995).

Novel Antifungal Antibiotic

Thiobutacin, a novel butanoic acid derivative isolated from Lechevalieria aerocolonigenes, exhibits antifungal and antioomycete activity. Its structure was determined using 2D NMR spectral data, making it a promising candidate in the development of new antifungal agents (Jung Yeop Lee et al., 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(3-aminophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWRZQCZBPZJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403205
Record name Benzenebutanoic acid, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-aminophenyl)butanoic Acid

CAS RN

161466-30-4
Record name Benzenebutanoic acid, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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